Methyl 5-methyl-2-(pyridin-4-yl)benzoate
Description
Methyl 5-methyl-2-(pyridin-4-yl)benzoate is a benzoate ester derivative featuring a pyridinyl substituent at the 2-position and a methyl group at the 5-position of the aromatic ring. The pyridine ring introduces basicity and hydrogen-bonding capabilities, while the ester group contributes to lipophilicity and metabolic stability.
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 5-methyl-2-pyridin-4-ylbenzoate |
InChI |
InChI=1S/C14H13NO2/c1-10-3-4-12(11-5-7-15-8-6-11)13(9-10)14(16)17-2/h3-9H,1-2H3 |
InChI Key |
GJXTWMADTUIRAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=NC=C2)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Pyridinyl Substituents
- Methyl 4-(pyridin-4-yl)benzoate (CAS 106047-17-0): This positional isomer has the pyridinyl group at the 4-position of the benzoate ring. It shares the same molecular formula (C₁₃H₁₁NO₂, MW 213.23) but differs in substitution pattern. The 4-pyridinyl orientation may enhance π-π stacking in crystal structures compared to the 2-substituted derivative, as seen in related adducts like 4-methylpyridinium 2-carboxy-4,5-dichlorobenzoate monohydrate .
Methyl 3-(pyridin-4-yl)benzoate :
Synthesized via saponification of methyl 3-(pyridin-4-yl)benzoate (90% yield), this compound (LCMS m/z 200.1) demonstrates the impact of pyridinyl positioning on reactivity. The 3-substituted derivative may exhibit distinct electronic properties due to altered resonance effects .
Heterocyclic Variations
- Pyridazine derivatives often display enhanced solubility in aqueous media compared to pyridine analogs .
Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate :
The incorporation of a chloropyrimidine group introduces steric bulk and electrophilic character, which may influence binding affinity in biological targets. This compound’s crystal structure (R factor = 0.036) highlights the role of halogen substituents in stabilizing molecular conformations .
Functional Group Modifications
- Methyl 5-methyl-2-(methylsulfonyl)benzoate (CAS 1368374-12-2): Replacing the pyridinyl group with a methylsulfonyl moiety (similarity score 0.95) significantly alters electronic properties.
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) :
Isoxazole rings offer rigidity and metabolic resistance. The ethoxy linker in I-6473 may enhance bioavailability compared to methyl benzoates with direct aryl substitutions .
Data Table: Key Properties of Selected Compounds
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